BenchChemオンラインストアへようこそ!

N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

STAT3 inhibition tri-heterocyclic amide intellectual property landscape

N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide (CAS 361174-58-5, molecular formula C23H15N3O3S, MW 413.45 g/mol) is a tri-heterocyclic amide bearing fused benzofuran, thiophene, and quinoline pharmacophores. The compound is cataloged as a synthetic small-molecule derivative for non-human research use, with a reported minimum purity specification of 95% (catalog number CM939636).

Molecular Formula C23H15N3O3S
Molecular Weight 413.45
CAS No. 361174-58-5
Cat. No. B2784055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
CAS361174-58-5
Molecular FormulaC23H15N3O3S
Molecular Weight413.45
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N
InChIInChI=1S/C23H15N3O3S/c24-22(27)21-20(14-7-2-4-9-18(14)29-21)26-23(28)15-12-17(19-10-5-11-30-19)25-16-8-3-1-6-13(15)16/h1-12H,(H2,24,27)(H,26,28)
InChIKeyYTDXJHCNNOPAIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide (CAS 361174-58-5) | Structural Identity and Compound Class Definitive Reference for Procurement


N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide (CAS 361174-58-5, molecular formula C23H15N3O3S, MW 413.45 g/mol) is a tri-heterocyclic amide bearing fused benzofuran, thiophene, and quinoline pharmacophores. The compound is cataloged as a synthetic small-molecule derivative for non-human research use, with a reported minimum purity specification of 95% (catalog number CM939636). Its architecture is characteristic of designed multi-kinase or transcription factor probes, though its specific biological target engagement profile remains sparsely defined in the public literature as of 2026.

Why Generic Substitution of N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide (CAS 361174-58-5) Is Unsupportable Without Direct Comparator Evidence


This compound occupies a structure space that resists simple analog swapping because its 4-carboxamide tether connects a C2-thienylquinoline core to a C3-benzofuran bearing a primary amide. Close-in analogs with single heterocycle replacements (e.g., benzofuran→benzothiophene, thiophene→furan) can exhibit markedly different kinase or transcription factor selectivity, hydrogen-bonding capacity, and metabolic liabilities. [1] Therefore, generic substitution with an in-class quinoline-4-carboxamide cannot be rationally justified without explicit, quantitative comparison data.

Quantitative Differentiation Evidence for N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide (CAS 361174-58-5) Relative to Nearest Comparators


Structural Uniqueness: Tri-Heterocyclic Quinoline-4-Carboxamide Topology Versus a Broad Patent Genus of STAT3 Inhibitors (Class-Level Inference)

In the patent family exemplified by JP 5650529 B2 (STAT3 inhibitor containing quinolinecarboxamide derivative as active ingredient), the generically defined markush structure (Formula I) encompasses compounds where W is a bond or alkylene chain and R-substituents may include phenyl, furyl, or thienyl groups. [1] The target compound class is structurally distinguishable because it simultaneously incorporates a C2-thienyl on the quinoline and a C-3 benzofuran-2-carboxamide on the amide nitrogen—a specific substitution combination not recited in the representative patent examples. [2] No quantitative STAT3 IC50 data is available in the public domain for this precise compound to enable a head-to-head comparison with the patent lead compounds.

STAT3 inhibition tri-heterocyclic amide intellectual property landscape

Molecular Descriptor Differentiation: Multi-Ring Shape Complexity vs. Simpler Monocyclic Quinoline-4-Carboxamide Analogs (Class-Level Inference, Based on Surrogate Scaffold SAR)

In a published systematic study of quinoline-3-carboxamides, thiophene-substituted derivatives exhibited EGFR IC50 values in the sub-micromolar range (e.g., thiophene derivative 6b IC50 = 0.49 µM), while the unsubstituted or monocyclic analogs were significantly less potent. [1] Extrapolating from this class-level scaffold trend, the target compound's C2-thienyl motif is anticipated to confer enhanced kinase hinge-region binding relative to simple phenyl-substituted quinoline-4-carboxamide comparators. However, no direct head-to-head enzymatic data exist for CAS 361174-58-5 itself against any specific kinase or transcription factor target.

EGFR kinase inhibition quinoline-carboxamide SAR comparative molecular topology

Critical Evidence Gap Acknowledgment: Lack of Published Pharmacological Profile for Direct Comparator Assessment

A comprehensive search of PubMed, Google Patents, BindingDB, and PubChem BioAssay (performed May 2026) yielded no published quantitative data (IC50, Ki, EC50, CC50, ADME parameters) for CAS 361174-58-5 against any specific biological target. [1] Consequently, no direct head-to-head comparison or cross-study comparable measurement can be made with closest structural analogs such as N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide (CAS not found) or N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophen-2-ylquinoline-4-carboxamide (CAS 5695-29-4). Any claim of pharmacological differentiation would be unsupported by available evidence.

incomplete pharmacological characterization procurement risk assessment pre-competitive probe

High-Confidence Application Scenarios for N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide (CAS 361174-58-5) Based on Available Evidence


Lead Compound for IP-Diversification in STAT3-Targeted Oncology Programs

Organizations seeking compositions of matter that fall outside the crowded JP 5650529 B2 / WO2010/004761 patent genus may procure this compound as a starting point for medicinal chemistry optimization of novel STAT3 inhibitors. [1] The structurally differentiated benzofuran-2-carboxamide moiety provides a distinct hydrogen-bond donor/acceptor surface that could alter SH2-domain binding kinetics compared to prototypical quinolinecarboxamide leads.

Chemical Probe Development for EGFR and Multi-Kinase Inhibition

Drawing on class-level SAR evidence that thiophene-bearing quinoline carboxamides achieve sub-micromolar EGFR inhibition (0.49 µM for analogous compound 6b) [1], this compound can be selected as a baseline scaffold for kinase selectivity profiling panels. Its hybrid benzofuran-thiophene-quinoline architecture may offer a differentiated off-target signature worth characterizing systematically.

Negative Control Compound for Mechanism-of-Action Studies Requiring a Structurally Related but Uncharacterized Molecule

In phenotypic screening campaigns using benzofuran- or quinoline-containing libraries, researchers may employ CAS 361174-58-5 as a structurally matched but functionally uncharacterized comparator to decouple scaffold-driven cytotoxicity from target-specific pharmacology. This application leverages the compound's documented purity specification (95%+) and the absence of annotated bioactivity data.

Interdisciplinary Material Sciences Studies Leveraging the Tri-Heterocyclic Chromophore

Beyond pharmacology, the extended π-conjugated system spanning benzofuran, quinoline, and thiophene rings suggests potential utility in organic semiconductor, fluorescent probe, or metal-chelating ligand research. The compound's well-defined synthetic access and high purity make it suitable for exploratory physical-organic chemistry investigations.

Quote Request

Request a Quote for N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.